![molecular formula C15H20N2O4 B5321756 6-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5321756.png)

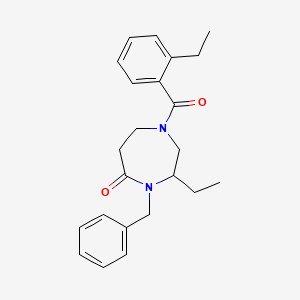

6-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as tazobactam, is a beta-lactamase inhibitor that is commonly used in combination with beta-lactam antibiotics to increase their efficacy against resistant bacterial strains.

Mechanism of Action

Tazobactam works by irreversibly binding to the active site of beta-lactamases, preventing them from hydrolyzing beta-lactam antibiotics. This allows the antibiotics to remain active and kill the bacteria.

Biochemical and Physiological Effects:

Tazobactam has no direct biochemical or physiological effects on the human body. It is rapidly eliminated from the body through renal excretion and has no significant interactions with other drugs or compounds.

Advantages and Limitations for Lab Experiments

Tazobactam is a useful tool for studying the mechanisms of antibiotic resistance in bacteria. It can be used to test the susceptibility of bacterial strains to beta-lactam antibiotics and to investigate the role of beta-lactamases in antibiotic resistance. However, 6-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has limited use in clinical settings due to its inability to penetrate the bacterial cell wall and reach the site of infection.

Future Directions

Future research on 6-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid could focus on developing new formulations that can penetrate the bacterial cell wall and enhance its efficacy in clinical settings. Additionally, studies could investigate the use of this compound in combination with other antibiotics to overcome resistance mechanisms and improve treatment outcomes. Finally, research could explore the potential of this compound as a tool for studying the mechanisms of antibiotic resistance in other bacterial species.

Synthesis Methods

Tazobactam can be synthesized by reacting 5-tert-butyl-3-isoxazolylamine with 3-cyclohexene-1-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then treated with acetic anhydride to form the final compound, 6-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid.

Scientific Research Applications

Tazobactam has been extensively studied for its ability to inhibit beta-lactamases, which are enzymes produced by bacteria that can hydrolyze beta-lactam antibiotics and render them ineffective. Tazobactam can effectively inhibit a wide range of beta-lactamases, including those produced by Gram-positive and Gram-negative bacteria.

properties

IUPAC Name |

6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-15(2,3)11-8-12(17-21-11)16-13(18)9-6-4-5-7-10(9)14(19)20/h4-5,8-10H,6-7H2,1-3H3,(H,19,20)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDYCXBBXAJTBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)C2CC=CCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5321675.png)

![N'-[1-(2-nitrophenyl)ethylidene]carbamohydrazonothioic acid](/img/structure/B5321685.png)

![N-{5-[(cyclopentylamino)sulfonyl]-2-ethoxyphenyl}acetamide](/img/structure/B5321699.png)

![4-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5321705.png)

![N-(2-hydroxy-5-nitrophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5321723.png)

![2-methyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5321731.png)

![8-[4-(2-furoyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5321739.png)

![1-{[benzyl(methyl)amino]methyl}-2-naphthol](/img/structure/B5321748.png)

![methyl 7-(3-chlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5321757.png)

![methyl 5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321759.png)

![(3R*,3aR*,7aR*)-1-benzoyl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5321769.png)

![5-(2-butoxybenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5321771.png)